Synthesis of 3-Chloro-3-methylpentane from 3-methyl-3-pentanol: A Technical Guide
Synthesis of 3-Chloro-3-methylpentane from 3-methyl-3-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-chloro-3-methylpentane from 3-methyl-3-pentanol (B165633) via a nucleophilic substitution reaction. The core of this process involves the conversion of a tertiary alcohol into a tertiary alkyl halide using concentrated hydrochloric acid. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant physicochemical and spectroscopic data for the synthesized compound.
Reaction Mechanism and Principles
The reaction of 3-methyl-3-pentanol with concentrated hydrochloric acid proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is a multi-step process favored by the structure of the tertiary alcohol, which can form a stable tertiary carbocation intermediate.[1][2][3]
The key steps of the SN1 mechanism are:
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Protonation of the Alcohol: The hydroxyl (-OH) group of 3-methyl-3-pentanol is a poor leaving group. In the presence of a strong acid like concentrated HCl, the lone pair of electrons on the oxygen atom attacks a proton (H⁺) from HCl. This protonation step forms a good leaving group, water (H₂O).[4][5][6]
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Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation at the third carbon position. This is the slow, rate-determining step of the SN1 reaction.[3][4]
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Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation. This rapid step results in the formation of the final product, 3-chloro-3-methylpentane.[4][6]
Experimental Protocol
This section outlines a detailed procedure for the laboratory synthesis of 3-chloro-3-methylpentane from 3-methyl-3-pentanol.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 3-methyl-3-pentanol | C₆H₁₄O | 102.17 | 10.2 g (0.1 mol) |
| Concentrated Hydrochloric Acid (37%) | HCl | 36.46 | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | ~5 g |
| Diethyl Ether (optional, for extraction) | (C₂H₅)₂O | 74.12 | As needed |
2.2. Equipment
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250 mL Separatory Funnel
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125 mL Erlenmeyer Flask
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Beakers
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Graduated Cylinders
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Magnetic Stirrer and Stir Bar
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Ice Bath
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Distillation Apparatus
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Heating Mantle
2.3. Procedure
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Reaction Setup: In a 250 mL separatory funnel, combine 10.2 g (0.1 mol) of 3-methyl-3-pentanol and 50 mL of concentrated hydrochloric acid.
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Reaction: Stopper the separatory funnel and shake the mixture vigorously for 10-15 minutes. Periodically vent the funnel to release any pressure buildup. After shaking, allow the mixture to stand in an ice bath for 20-30 minutes to ensure the reaction goes to completion. Two distinct layers will form: an upper organic layer (the product) and a lower aqueous layer.
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Work-up and Neutralization: Carefully separate the lower aqueous layer and discard it. Wash the organic layer by adding 25 mL of cold water and shaking gently. Separate and discard the aqueous layer. To neutralize any remaining acid, add 25 mL of saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first, then stopper and shake, venting frequently to release the carbon dioxide gas produced. Separate and discard the aqueous bicarbonate layer.
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Drying: Transfer the crude 3-chloro-3-methylpentane to a clean, dry 125 mL Erlenmeyer flask. Add approximately 5 g of anhydrous sodium sulfate to dry the product. Swirl the flask occasionally for about 15-20 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.
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Purification: Decant the dried liquid into a distillation flask. Purify the 3-chloro-3-methylpentane by simple distillation. Collect the fraction boiling between 115-116 °C.[7][8]
Data Presentation
3.1. Physicochemical Properties of 3-Chloro-3-methylpentane
| Property | Value |
| CAS Number | 918-84-3[8] |
| Molecular Formula | C₆H₁₃Cl[8] |
| Molecular Weight | 120.62 g/mol [7] |
| Boiling Point | 115-116 °C at 760 mmHg[7][8] |
| Density | 0.885 g/mL at 25 °C[7][8] |
| Refractive Index (n²⁰/D) | 1.421[7] |
3.2. Spectroscopic Data of 3-Chloro-3-methylpentane
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR | (Predicted) Triplet (CH₃), Quartet (CH₂), Singlet (CH₃) |
| ¹³C NMR | (Predicted) Signals for CH₃, CH₂, and quaternary carbon |
| IR Spectroscopy | C-H stretching (alkane), C-Cl stretching |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern |
Note: For detailed spectra, refer to spectral databases such as SpectraBase.[4]
Visualizations
4.1. Reaction Mechanism
Caption: SN1 reaction mechanism for the synthesis of 3-chloro-3-methylpentane.
4.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 3-chloro-3-methylpentane.
References
- 1. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Solved draw a step-wise mechanism for reaction of | Chegg.com [chegg.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pentane, 3-chloro-3-methyl- [webbook.nist.gov]
- 6. homework.study.com [homework.study.com]
- 7. 3-Chloro-3-methylpentane 97 918-84-3 [sigmaaldrich.com]
- 8. 3-CHLORO-3-METHYLPENTANE | 918-84-3 [chemicalbook.com]
